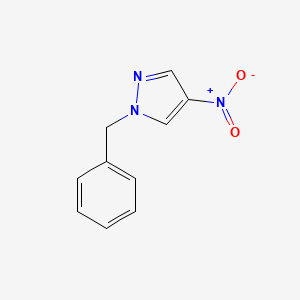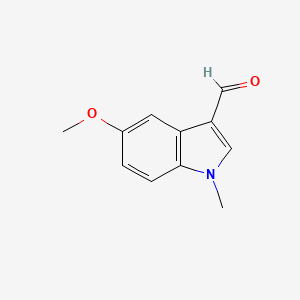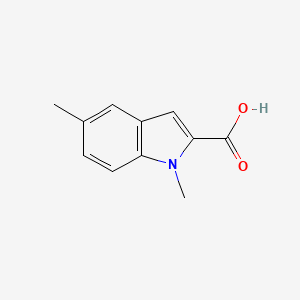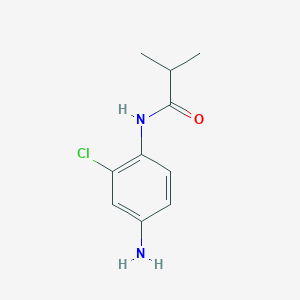
1-Benzyl-4-nitro-1H-pyrazole
Overview
Description
“1-Benzyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, has been a subject of interest in organic chemistry . Various methods have been reported, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-nitro-1H-pyrazole” consists of a pyrazole ring attached to a benzyl group and a nitro group . The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, can participate in various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization .
Physical And Chemical Properties Analysis
“1-Benzyl-4-nitro-1H-pyrazole” has a molecular weight of 203.202 . More detailed physical and chemical properties were not found in the retrieved documents.
Scientific Research Applications
1-Benzyl-4-nitro-1H-pyrazole: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
Pyrazole derivatives, including 1-Benzyl-4-nitro-1H-pyrazole, have been extensively studied for their pharmaceutical properties. They exhibit a wide range of biological activities, such as antitumor , analgesic , anti-inflammatory , and antimicrobial effects. These compounds are also explored for their potential in treating conditions like tuberculosis, leishmaniasis, and as ACE inhibitors for cardiovascular diseases .
Organic Synthesis
In organic chemistry, pyrazole structures serve as both directing and transforming groups. They are fundamental elements in various small molecules that have diverse applications in agriculture and pharmaceuticals. The unique structure of 1-Benzyl-4-nitro-1H-pyrazole could be utilized in the synthesis of complex organic compounds .
Catalysis
Pyrazole derivatives can act as substrates in catalytic processes. For instance, they can be used in palladium-catalyzed reactions, such as methylation of heteroaryl boronate esters. This suggests that 1-Benzyl-4-nitro-1H-pyrazole could have applications in developing new catalytic methods .
Analytical Chemistry
The stability of boronate esters is a significant area of study in analytical chemistry. Compounds like 1-Benzyl-4-nitro-1H-pyrazole can serve as model compounds to study the stability of these esters in various solvents using techniques like LCMS .
Neuroscience Research
Pyrazoles are known for their neuroprotective properties and have been investigated for antiparkinsonian activities. This suggests that 1-Benzyl-4-nitro-1H-pyrazole could be valuable in neuroscience research, particularly in studying neurodegenerative diseases .
Agricultural Chemistry
The pyrazole ring is present in many agrochemicals due to its bioactivity. Research into 1-Benzyl-4-nitro-1H-pyrazole could lead to the development of new pesticides or plant growth regulators with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
The exact mode of action of 1-Benzyl-4-nitro-1H-pyrazole is currently unknown . It’s worth noting that similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might interact with its targets in a similar manner.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might have similar effects.
Action Environment
It’s worth noting that the compound should be stored in a dry, cool, well-ventilated area .
properties
IUPAC Name |
1-benzyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-nitro-1H-pyrazole | |
CAS RN |
88095-61-8 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)




![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)





